molecular formula C11H15N3S B13563012 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine

4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13563012
M. Wt: 221.32 g/mol
InChI Key: SDDFDOHGCXDYKJ-UHFFFAOYSA-N
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Description

4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with ethyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases, which play a role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(5-methylthiophen-2-yl)-1h-pyrazol-5-amine
  • 4-Ethyl-3-(5-phenylthiophen-2-yl)-1h-pyrazol-5-amine

Uniqueness

4-Ethyl-3-(5-ethylthiophen-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and materials science, where these properties are crucial for activity and performance.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4-ethyl-5-(5-ethylthiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-3-7-5-6-9(15-7)10-8(4-2)11(12)14-13-10/h5-6H,3-4H2,1-2H3,(H3,12,13,14)

InChI Key

SDDFDOHGCXDYKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=C(C(=NN2)N)CC

Origin of Product

United States

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